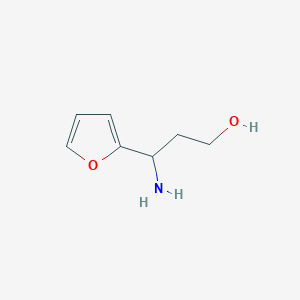

3-Amino-3-(furan-2-yl)propan-1-ol

Description

Significance of Furan (B31954) Moieties in Chemical Scaffolds and Transformations

The furan ring is a five-membered aromatic heterocycle that is a key structural motif in a vast number of natural products and pharmacologically active compounds. Current time information in Bangalore, IN.mdpi.comnih.gov Its significance stems from several key properties:

Bioisosterism : The furan nucleus can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, allowing for the fine-tuning of the biological activity and physicochemical properties of a molecule. mdpi.com

Reactivity : As an electron-rich aromatic system, furan is susceptible to electrophilic substitution, typically at the 2-position. mdpi.com This reactivity, coupled with its ability to participate in cycloaddition reactions and other transformations, makes it a valuable handle for synthetic diversification. nih.govbiosynth.com

Structural Scaffold : The furan moiety is a core component of numerous approved drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Current time information in Bangalore, IN.nih.govnih.gov This established track record in medicinal chemistry underscores its importance as a privileged scaffold. mdpi.comnih.gov

Biomass Origin : Furan derivatives, such as furfural (B47365), can be readily obtained from lignocellulosic biomass, positioning them as key platform chemicals in the development of sustainable synthetic pathways. mdpi.commdpi.comfrontiersin.orgnih.gov

The diverse reactivity and established biological relevance of the furan ring make it a highly sought-after component in the design of new chemical entities. Current time information in Bangalore, IN.

Importance of Amino Alcohols as Versatile Building Blocks and Ligands in Asymmetric Catalysis

Amino alcohols are bifunctional compounds containing both an amine and an alcohol group. The 1,2- and 1,3-disposed variants, known as β- and γ-amino alcohols respectively, are particularly crucial in synthetic chemistry. diva-portal.org Their importance is multifaceted:

Chiral Building Blocks : Enantiomerically pure amino alcohols are fundamental building blocks derived from the chiral pool (e.g., amino acids) or prepared through asymmetric synthesis. diva-portal.orgresearchgate.net They are integral to the synthesis of numerous pharmaceuticals and natural products. diva-portal.org

Ligands in Asymmetric Catalysis : The ability of amino alcohols to coordinate to metal centers through both the nitrogen and oxygen atoms makes them excellent ligands for a wide array of asymmetric catalytic transformations. diva-portal.orgresearchgate.netjst.go.jp These include the asymmetric reduction of ketones, the addition of organometallic reagents to aldehydes and imines, and Michael additions. mdpi.comjst.go.jpchemicalbook.com

Organocatalysts : Simple primary β-amino alcohols have been shown to be effective organocatalysts for reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. mdpi.com

The development of new chiral amino alcohol ligands and their applications in catalysis remains an active and highly productive area of chemical research. diva-portal.orgchemicalbook.com

Structural Context of 3-Amino-3-(furan-2-yl)propan-1-ol (B1527016) within the Class of β-Amino Alcohols

This compound is a chiral β-amino alcohol. Its structure features a primary alcohol, a primary amine, and a furan-2-yl group attached to the stereogenic center at the C3 position. This specific arrangement of functional groups places it within a class of compounds with significant potential in asymmetric synthesis. The presence of the furan ring introduces the unique electronic and steric properties of this heterocycle directly at the chiral center, which can influence its reactivity and its efficacy as a chiral ligand or synthon.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Topological Polar Surface Area | 59.4 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| CAS Number | 206194-18-5 |

Data sourced from nih.gov

Overview of Research Trajectories for Novel Furan-Derived Chiral Synthons

Current research in furan chemistry is increasingly focused on leveraging this heterocycle as a versatile building block for constructing complex molecular architectures. biosynth.com A significant research trajectory involves the development of novel methods for the synthesis of functionalized furans and their subsequent use as chiral synthons. mdpi.comnih.gov For instance, studies on the hydroarylation of 3-(furan-2-yl)propenoic acids have led to the development of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Although these are carboxylic acids and not alcohols, the research highlights a synthetic strategy for creating chiral molecules with a furan-2-yl group at the stereocenter, which is directly relevant to the synthesis of compounds like this compound. mdpi.com The exploration of furan-based platform chemicals for the synthesis of fine chemicals and pharmaceuticals is a growing field, driven by the dual goals of molecular innovation and sustainability. mdpi.commdpi.comfrontiersin.org

Synthetic Routes to this compound and Its Analogs

The synthesis of furan-containing amino alcohols, such as this compound, is a significant area of research due to the prevalence of these structural motifs in pharmaceuticals and bioactive molecules. Methodologies for creating these compounds focus on direct synthesis from furan precursors and stereoselective approaches to obtain specific enantiomers, which are often crucial for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEDMXFZQPQWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Amino 3 Furan 2 Yl Propan 1 Ol

Reactivity of the Amino Functionality

The primary amino group in 3-Amino-3-(furan-2-yl)propan-1-ol (B1527016) is a key site for nucleophilic reactions, allowing for the straightforward formation of a range of nitrogen-containing derivatives.

Nucleophilic Substitution Reactions to Form Substituted Amines and Derivatives

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, capable of participating in substitution reactions. While specific studies on this compound are not extensively documented, the reactivity of similar amino alcohols suggests that it can readily react with alkyl halides or other electrophiles to yield secondary and tertiary amines. The general mechanism for such N-alkylation often involves the direct displacement of a leaving group by the amine. researchgate.net

Transition metal-catalyzed N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, presents an environmentally benign alternative to the use of alkylating agents, producing water as the only byproduct. researchgate.net This methodology could foreseeably be applied to the self-condensation of this compound or its reaction with other alcohols.

Amide and Carbamate Formation

The amino group readily undergoes acylation reactions with carboxylic acids, acid chlorides, or anhydrides to form stable amide derivatives. Microwave-assisted synthesis has been shown to be an effective method for the formation of amides from furan-containing amines like furfurylamine, often employing coupling reagents such as DMT/NMM/TsO⁻ or EDC. researchgate.net These methods are also applicable for creating N-blocked amides using protected amino acids. researchgate.net

Similarly, the reaction of the amino group with chloroformates or other carbonylating agents leads to the formation of carbamates. The synthesis of furfuryl carbamates can be challenging due to the lability of activated furfuryl alcohols. nih.gov An alternative strategy involves the use of more stable oxanorbornadiene (OND) intermediates which, upon reaction with amines and subsequent retro-Diels-Alder reaction, yield the desired furfuryl carbamates. nih.gov Carbamates are significant functional groups in medicinal chemistry and can serve as prodrugs to enhance properties like water solubility. nih.gov

Reactivity of the Hydroxyl Functionality

The primary hydroxyl group offers another avenue for functionalization through oxidation, etherification, and esterification reactions.

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The oxidation of alcohols in the presence of amines can be challenging due to the potential for the amine to also be oxidized. nih.gov However, chemoselective oxidation can be achieved. For instance, using an oxoammonium salt like "Bobbitt's salt" under acidic conditions can selectively oxidize alcohols while the amine is protonated and thus protected from oxidation. nih.gov

The oxidation of other furan-containing alcohols, such as furfuryl alcohol, has been studied on various catalysts. acs.org The presence of the furan (B31954) ring itself can influence the reactivity of the alcohol functionality. mpg.de The choice of oxidizing agent and reaction conditions determines the final product, which can range from the aldehyde to the carboxylic acid. msu.edu

Etherification and Esterification Reactions

The hydroxyl group can participate in etherification reactions. For example, the etherification of furfuryl alcohol with various alkyl alcohols can be catalyzed by recyclable ZSM-5 catalysts in the presence of an orthoester as a sacrificial reagent, proceeding at relatively low temperatures. researchgate.net Such reactions are of interest for the production of biofuels. researchgate.net High reaction temperatures in etherification can sometimes lead to the opening of the furan ring. researchgate.net

Esterification of the hydroxyl group can be achieved by reacting it with carboxylic acids or their derivatives. Microwave-assisted synthesis has been successfully used for the esterification of furfuryl alcohol with 2-furoic acid. researchgate.net The synthesis of furan-containing esters is also relevant in the context of creating bio-based plasticizers. acs.org

Transformations Involving the Furan Ring

The furan ring is an electron-rich aromatic system and exhibits characteristic reactivity, including susceptibility to electrophilic attack and participation in cycloaddition reactions.

Furan is significantly more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom. chemicalbook.compearson.com Substitution typically occurs at the 2- and 5-positions, as the cationic intermediate is more stabilized. chemicalbook.comquora.com The presence of the 3-aminopropan-1-ol substituent at the 2-position will influence the regioselectivity of further substitutions.

The furan ring can undergo oxidation, which can lead to ring-opened products. For example, the oxidation of 2-substituted furans can yield 4-oxo-2-alkenoic acids. acs.org The nature of the reactive intermediate formed during furan ring oxidation, which can be an epoxide or a cis-enedione, is influenced by the substituents on the ring. nih.gov In some industrial contexts, inhibitors are used to prevent the oxidation and polymerization of furan compounds. google.com

Furthermore, the furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. acs.org The reaction of furan with various dienophiles, such as maleimides, is a well-studied and often reversible process. acs.org This reactivity allows for the use of furan-containing compounds as building blocks in the synthesis of more complex polycyclic structures. acs.org

Intramolecular Cyclization Reactions

The presence of both a primary amine and a primary alcohol in a 1,3-relationship makes this compound an ideal substrate for intramolecular cyclization reactions to form six-membered heterocyclic rings.

While 1,2-amino alcohols typically form five-membered oxazolidine (B1195125) rings, 1,3-amino alcohols like this compound can form the corresponding six-membered 1,3-oxazinane (B78680) rings. organic-chemistry.org These cyclizations are often achieved by reacting the amino alcohol with an aldehyde or ketone. The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via the hydroxyl group attacking the iminium ion, or through the formation of an imine followed by cyclization. organic-chemistry.org

Furthermore, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a six-membered cyclic carbamate, a tetrahydro-1,3-oxazin-2-one. The synthesis of five-membered oxazolidin-2-ones from 1,2-amino alcohols is a well-established parallel reaction. organic-chemistry.org For example, reacting amino alcohols with urea (B33335) or using catalytic methods involving various metals can yield these cyclic structures. organic-chemistry.org A similar strategy could be adapted for this compound to produce the corresponding six-membered heterocyclic systems, which are important structural motifs in medicinal chemistry.

Table 3: General Methods for Heterocycle Formation from Amino Alcohols

| Target Heterocycle | Reagents | Key Features | Reference |

|---|---|---|---|

| 1,3-Oxazinanes | Aldehydes/Ketones | One-pot synthesis, formation of hemiaminal intermediate | organic-chemistry.org |

| Oxazolidin-2-ones | Urea, Phosgene equivalents | Forms a cyclic carbamate | organic-chemistry.org |

| 2-Oxazolines | Carboxylic Acids, Lewis Acid Catalyst (e.g., ZnCl2) | Cyclization of intermediate ?-hydroxyamides | researchgate.net |

This table presents general synthetic methods applicable to the formation of related heterocyclic systems from amino alcohols.

Derivatives and Analogues of 3 Amino 3 Furan 2 Yl Propan 1 Ol

Synthesis of Substituted Furan-Amino Alcohol Analogues (e.g., Methyl, Phenyl Derivatives)

The synthesis of analogues of 3-amino-3-(furan-2-yl)propan-1-ol (B1527016) often involves the introduction of substituents, such as methyl or phenyl groups, onto the furan (B31954) ring or the propanol (B110389) backbone. These modifications can significantly influence the molecule's properties. A common strategy involves the use of substituted furfural (B47365) as a starting material. For instance, the reaction of 5-methylfurfural (B50972) with other reagents can lead to the corresponding 5-methyl-substituted furan-amino alcohol.

One approach to creating aryl-substituted analogues involves the hydroarylation of furan-containing precursors. For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid (TfOH) can yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Although this produces a carboxylic acid instead of an alcohol, the underlying principle of adding an aryl group to the carbon adjacent to the furan ring is demonstrated. Subsequent reduction of the carboxylic acid could potentially yield the desired amino alcohol analogue.

Another synthetic route involves the Michael addition of amines to α,β-unsaturated ketones. For example, the reaction of chalcones with 2-methylfuran (B129897) can produce 3-(5-methylfuran-2-yl)-1,3-diarylpropan-1-ones. nih.gov These intermediates, which possess both methyl and phenyl substitutions, can then be subjected to reductive amination to introduce the amino group and reduction of the ketone to yield the alcohol, thereby forming the substituted furan-amino alcohol.

The following table summarizes synthetic approaches to substituted furan analogues, which could be adapted for the synthesis of substituted this compound derivatives.

| Precursor | Reagent(s) | Product Type | Reference |

| 3-(Furan-2-yl)propenoic acids | Arenes, Triflic Acid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acids | mdpi.com |

| Chalcones, 2-Methylfuran | CuBr₂ | 3-(5-Methylfuran-2-yl)-1,3-diarylpropan-1-ones | nih.gov |

| Furan, Benzene (B151609) diazonium salt | 2-Phenyl furan | pharmaguideline.com |

Chiral Derivatives with Modified Carbon Backbones

The synthesis of chiral derivatives of this compound, particularly those with modified carbon backbones, is of significant interest for various applications. Asymmetric synthesis techniques are crucial for obtaining enantiomerically pure compounds.

A powerful method for creating chiral amino alcohols is the asymmetric transfer hydrogenation of α-amino ketones. acs.org This process can convert unprotected amine ketones into the corresponding chiral 1,2-amino alcohol products with high yields and excellent enantioselectivities. acs.org This strategy could be applied to a precursor ketone of this compound to generate specific stereoisomers.

Modifications to the carbon backbone can be achieved through various synthetic strategies. For instance, the use of chiral building blocks derived from natural sources, such as terpenes, can introduce both chirality and a modified backbone. The synthesis of chiral 2(5H)-furanone sulfones possessing a terpene moiety demonstrates the incorporation of complex chiral scaffolds. mdpi.com

Another approach involves the asymmetric Michael addition of amines to chiral furanone synthons. This has been used to synthesize novel chiral β-alkylamino-γ-butyrolactones with high diastereoselectivity. researchgate.net The resulting lactone can then be subjected to further transformations to yield the desired acyclic amino alcohol with a modified and stereochemically defined carbon backbone.

The table below highlights selected methods for the synthesis of chiral derivatives that could be applied to the this compound scaffold.

| Method | Precursor Type | Key Feature | Outcome | Reference |

| Asymmetric Transfer Hydrogenation | α-Amino ketones | Ruthenium catalysis | Chiral 1,2-amino alcohols | acs.org |

| Asymmetric Michael Addition | Chiral 2(5H)-furanones | Use of chiral synthons | Chiral β-alkylamino-γ-butyrolactones | researchgate.net |

| Thiolation and Oxidation | 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Introduction of chiral terpene moiety | Chiral 2(5H)-furanone sulfones | mdpi.com |

Heterocyclic Ring Incorporations Derived from this compound Scaffolds

The furan ring in this compound is a versatile building block for the synthesis of more complex heterocyclic systems. numberanalytics.comnumberanalytics.com The inherent reactivity of the furan moiety allows for its transformation into other rings or its incorporation into larger polycyclic structures.

One common transformation is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound to form a furan. pharmaguideline.comnumberanalytics.com By analogy, the furan ring itself can be a precursor to other heterocycles. For example, furan derivatives can undergo ring-opening and subsequent cyclization to form different ring systems.

A notable application is the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives, which demonstrates the fusion of a pyrimidine (B1678525) ring onto the furan core. ijsrst.com Another example is the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, where the furan ring is saturated to form a tetrahydrofuran (B95107) ring. google.com Furthermore, the furan scaffold can be a starting point for creating benzofurans, as seen in the one-pot synthesis of 2-amino-3-arylbenzofurans. researchgate.net

These transformations showcase the utility of the furan-amino alcohol scaffold in generating a diverse range of heterocyclic compounds.

| Starting Scaffold | Transformation | Resulting Heterocycle | Reference |

| Furan derivative | Ring fusion | Furo[2,3-d]pyrimidine | ijsrst.com |

| Furan derivative | Saturation | Tetrahydrofuran | google.com |

| Furan derivative | Annulation | Benzofuran | researchgate.net |

| Oxazole and acetylenic dienophile | Diels-Alder reaction | Furan | pharmaguideline.com |

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block (Synthon)

The presence of a stereocenter at the carbon atom bearing the amino group allows for the use of 3-Amino-3-(furan-2-yl)propan-1-ol (B1527016) as a chiral synthon. This is of paramount importance in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule, a crucial aspect in the development of pharmaceuticals and other biologically active compounds.

As a chiral building block, this compound serves as a foundational element for the construction of more intricate molecular architectures. The furan (B31954) moiety itself is a versatile heterocyclic system that can participate in various cycloaddition and rearrangement reactions, enabling the synthesis of diverse carbocyclic and heterocyclic frameworks. The amino and hydroxyl groups offer convenient handles for further functionalization, allowing for the introduction of new substituents and the extension of the carbon skeleton. For instance, the amino group can be acylated, alkylated, or used to form amides, while the hydroxyl group can be oxidized, etherified, or esterified, paving the way for the assembly of complex target molecules with defined stereochemistry.

The furan ring is a structural motif present in a variety of natural products that exhibit a wide range of biological activities. nih.gov Consequently, this compound and its derivatives are valuable intermediates in the synthesis of analogues of these natural products. nih.gov By modifying the core structure of naturally occurring furan-containing compounds, chemists can explore structure-activity relationships and develop new therapeutic agents with improved efficacy or novel biological properties. The ability to introduce the amino and hydroxyl functionalities with specific stereochemistry is particularly advantageous in mimicking the complex structures of natural products.

Utility as a Ligand in Metal-Catalyzed Reactions

The amino and hydroxyl groups of this compound can act as coordinating sites for metal ions, making the compound and its derivatives effective ligands in transition metal catalysis. The ability of these ligands to create a specific chiral environment around a metal center is fundamental to enantioselective catalysis.

Chiral ligands derived from this compound can be employed in a variety of metal-catalyzed asymmetric reactions. In these reactions, the chiral ligand-metal complex preferentially catalyzes the formation of one enantiomer of the product over the other. A notable application is in asymmetric addition reactions, where a nucleophile is added to a prochiral substrate. For example, these ligands can be used in the asymmetric hydrogenation of ketones or the asymmetric addition of organometallic reagents to aldehydes, leading to the formation of chiral alcohols with high enantiomeric excess. The stereochemical outcome of the reaction is dictated by the specific structure of the chiral ligand and its interaction with the metal center and the substrates.

Organocatalysis with Derivatives

In addition to serving as ligands for metal catalysts, derivatives of this compound can themselves function as organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-Amino-3-(furan-2-yl)propan-1-ol (B1527016) in solution. It provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for assigning stereochemistry and analyzing conformational preferences. The molecule possesses a single chiral center at the C3 position, making NMR an indispensable tool for understanding its spatial arrangement.

Conformational analysis of the flexible propanol (B110389) chain can be achieved by analyzing the vicinal coupling constants (³J) in the ¹H NMR spectrum. The magnitude of these constants can provide insight into the dihedral angles between adjacent protons, allowing for the determination of the population distribution of anti and gauche conformers. researchgate.net

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, establish the basic carbon-hydrogen framework. The chemical shifts of the furan (B31954) ring protons are typically observed in the aromatic region, while the propanol backbone protons appear in the aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts: While a specific experimental spectrum is not publicly available, predicted chemical shifts can be inferred from similar structures. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (CH₂) | ~3.7 | ~60 |

| H2 (CH₂) | ~1.8-2.0 | ~38 |

| H3 (CH) | ~4.2 | ~50 |

| Furan H3' | ~6.2 | ~106 |

| Furan H4' | ~6.3 | ~110 |

| Furan H5' | ~7.4 | ~142 |

| Furan C2' | - | ~156 |

| NH₂ | Variable | - |

| OH | Variable | - |

Note: Predicted values are estimations based on related furan derivatives and aminopropanols.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignments and stereochemical elucidation.

COSY (Correlation Spectroscopy) is used to identify proton-proton spin-spin coupling networks, confirming the connectivity of the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon and its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between carbons and protons, which helps to connect the furan ring to the propanol backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly critical for determining the relative stereochemistry. This experiment detects through-space correlations between protons that are in close proximity. For this compound, a NOESY experiment would be expected to show correlations between the C3 proton and the protons on the furan ring, providing definitive evidence for their relative spatial orientation.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule and to probe intermolecular interactions such as hydrogen bonding. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key functional groups in this compound—the primary amine (-NH₂), the primary alcohol (-OH), the aliphatic chain (-CH₂-), and the furan ring—give rise to characteristic vibrational modes. nih.govresearchgate.net Intermolecular hydrogen bonding, a significant interaction in the condensed phase due to the presence of both -OH and -NH₂ groups, typically results in broad absorption bands for these stretches.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity/Shape |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300-3500 | Medium, Two bands |

| C-H (Furan) | Stretching | 3100-3150 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium to Strong |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 | Medium to Strong |

| C=C (Furan) | Ring Stretching | 1500-1600 | Medium |

| C-O (Alcohol) | Stretching | 1050-1150 | Strong |

| C-O-C (Furan) | Asymmetric Stretching | 1250-1280 | Strong |

These techniques confirm the presence of the key functional moieties and provide insight into the hydrogen-bonding network within the sample.

Mass Spectrometry (HRMS, GC-MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula of this compound. The molecular formula is C₇H₁₁NO₂, corresponding to an exact mass of 141.078978594 Da. guidechem.com An HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Predicted HRMS Adducts:

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₂NO₂]⁺ | 142.08626 |

| [M+Na]⁺ | [C₇H₁₁NNaO₂]⁺ | 164.06820 |

| [M-H]⁻ | [C₇H₁₀NO₂]⁻ | 140.07170 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound, where the mass spectrometer detects the fragments produced after electron ionization. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Expected fragmentation pathways for this compound would likely involve:

Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z 123.

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable furyl-imine cation.

Cleavage of the furan ring , which has its own characteristic fragmentation patterns. imreblank.ch

Loss of a hydroxymethyl radical (•CH₂OH) .

Analysis of these fragments allows chemists to piece together the molecular structure, confirming the connectivity established by NMR.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration (R or S) at the stereocenter, provided a suitable single crystal can be grown.

The solid-state structure would reveal the preferred conformation of the molecule in the crystal lattice and provide detailed insight into the intermolecular interactions, such as the hydrogen-bonding network between the amine and alcohol groups of adjacent molecules. While this method is definitive, there is no publicly available crystal structure for this compound in the current literature. The application of this technique to related furan-containing amino acids demonstrates its utility for establishing absolute stereochemistry in this class of compounds.

Computational and Theoretical Studies

Reaction Mechanism Studies

Electrophilicity Index Analysis

The electrophilicity index (ω) is a crucial parameter in conceptual density functional theory (DFT) that quantifies the ability of a chemical species to accept electrons. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Research into the reactions of 3-(furan-2-yl)propenoic acid derivatives in the presence of Brønsted superacids like triflic acid (TfOH) has shown the formation of highly reactive electrophilic intermediates. mdpi.com DFT calculations have been employed to characterize these species. For instance, the dications generated from 3-(furan-2-yl)propenoic acid derivatives have been identified as key reactive electrophilic intermediates in hydroarylation reactions. mdpi.com

The calculated electrophilicity index (ω) for these dicationic species is notably high, as detailed in the table below.

Table 1: Electrophilicity Index of Dicationic Intermediates Derived from 3-(Furan-2-yl)propenoic Acid Derivatives

| Species | Electrophilicity Index (ω) in eV |

|---|---|

| Dication from 3-(furan-2-yl)propenoic acid | 5.2 |

| Dication from methyl 3-(furan-2-yl)propenoate | 5.3 |

Data sourced from DFT calculations on reactive intermediates in Brønsted superacids. mdpi.com

These high electrophilicity index values, in the range of 5.2 to 5.3 eV, underscore the potent electrophilic character of these furan (B31954) derivatives upon O,C-diprotonation in a superacidic medium. mdpi.com Such powerful electrophiles are capable of reacting with weak nucleophiles, such as arenes, to form new carbon-carbon bonds. mdpi.com The formation of these superelectrophilic species is a key factor in driving reactions like hydroarylation. mdpi.com Although these values are for derivatives and not the specific title compound, they highlight the potential for the furan ring system in 3-Amino-3-(furan-2-yl)propan-1-ol (B1527016) to participate in electrophilic interactions, particularly when activated.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The presence of a stereocenter at the C3 position makes the development of efficient and highly stereoselective synthetic routes to enantiopure 3-Amino-3-(furan-2-yl)propan-1-ol (B1527016) a primary objective. Current strategies for synthesizing chiral amino alcohols often rely on the asymmetric reduction of corresponding β-amino ketones or the use of chiral auxiliaries. westlake.edu.cnacs.orgfrontiersin.orgrsc.org Future research will likely focus on developing catalytic asymmetric methods that avoid the use of stoichiometric chiral reagents, thereby improving atom economy and reducing waste.

One promising approach involves the asymmetric hydrogenation or transfer hydrogenation of 3-amino-1-(furan-2-yl)propan-1-one (B13163115) using chiral catalysts. acs.orgrsc.org The development of catalysts that can achieve high enantioselectivity for furan-containing substrates will be crucial. For instance, research into ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has shown great promise for the synthesis of various chiral 1,2-amino alcohols and could be adapted for 1,3-amino alcohols. acs.org

Another avenue of exploration lies in biocatalysis. Engineered enzymes, such as amine dehydrogenases or transaminases, could offer a highly selective and environmentally friendly route to chiral furan-containing amino alcohols. frontiersin.orgnih.gov The enzymatic synthesis of a structurally similar compound, (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, highlights the potential of biocatalytic methods for producing chiral amino alcohols containing heterocyclic rings. researchgate.net

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes | High catalytic efficiency, potential for high enantioselectivity. |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Iridium complexes | Milder reaction conditions compared to hydrogenation. |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases/Transaminases | High stereoselectivity, environmentally benign conditions. |

| Chiral Auxiliary-Mediated Synthesis | Evans' oxazolidinones, sulfinimines | Well-established methods, predictable stereochemical outcome. westlake.edu.cn |

Exploration of New Catalytic Applications for Functionalized Derivatives

The bifunctional nature of this compound, possessing both a Lewis basic amino group and a hydroxyl group, makes its derivatives attractive candidates as ligands for transition metal catalysis. Amino alcohols are known to be effective ligands in a variety of catalytic transformations, including Suzuki-Miyaura cross-coupling reactions. nih.gov

Future research could focus on synthesizing a library of functionalized derivatives of this compound and evaluating their performance as ligands in various catalytic reactions. For example, the furan (B31954) ring can be further functionalized to tune the electronic and steric properties of the ligand, potentially leading to catalysts with enhanced activity and selectivity. rsc.org The development of chiral ligands derived from enantiopure this compound for asymmetric catalysis is a particularly exciting prospect. rsc.orggoogle.com

| Catalytic Application | Potential Metal | Ligand Modification |

| Asymmetric C-C Bond Formation | Palladium, Nickel, Copper | Introduction of bulky substituents on the furan ring. |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Synthesis of phosphine- or N-heterocyclic carbene-containing derivatives. |

| Lewis Acid Catalysis | Titanium, Zinc, Aluminum | Coordination of the metal to the amino and hydroxyl groups. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for highly exothermic or hazardous reactions.

Future research in this area will likely involve the development of robust and scalable flow processes for the key synthetic steps. nih.gov For example, the asymmetric reduction of the corresponding β-amino ketone could be performed in a packed-bed reactor containing an immobilized chiral catalyst. This would not only allow for continuous production but also facilitate catalyst recycling. Furthermore, the integration of in-line analytical techniques would enable real-time monitoring and optimization of the reaction conditions. The automation of the entire synthetic sequence, from starting materials to the final purified product, represents a long-term goal that could significantly accelerate the discovery and development of new derivatives and applications. rsc.org

Design of Next-Generation Furan-Amino Alcohol Scaffolds for Chemical Biology Tools

Furan-containing molecules have emerged as valuable scaffolds in chemical biology due to their ability to participate in various biological interactions. ijabbr.comnih.govijabbr.comnih.govthieme-connect.commdpi.comresearchgate.net The unique combination of a furan ring and a chiral amino alcohol in this compound provides a versatile platform for the design of novel chemical biology tools.

One area of interest is the development of molecular probes to study biological processes. The furan moiety can be modified with reporter groups such as fluorophores or affinity tags, while the amino and hydroxyl groups can be used to attach linkers or other functional groups. These probes could be used to investigate protein-protein interactions, enzyme activity, or cellular localization.

Furthermore, the furan scaffold itself can be exploited for its inherent reactivity. For instance, furan derivatives can undergo Diels-Alder reactions, which could be utilized for bio-orthogonal ligation chemistry. This would allow for the specific labeling of biomolecules in a complex biological environment. The design of furan-based compounds as potential inhibitors of biological targets, without making direct claims of therapeutic efficacy, is another promising avenue for academic exploration. nih.govnih.gov

Advanced Material Science Applications (e.g., Polymer Precursors)

The presence of two reactive functional groups, the amino and hydroxyl groups, makes this compound a potential monomer for the synthesis of novel polymers. The furan ring can also participate in polymerization reactions, further expanding the possibilities for creating new materials. bohrium.commagtech.com.cnresearchgate.netwikipedia.orgstanford.edumdpi.comrsc.orgnih.govacs.org

Future research could explore the polymerization of this compound with various co-monomers to produce a range of polymers with tailored properties. For example, polyamides or polyurethanes could be synthesized by reacting the amino or hydroxyl group, respectively, with suitable difunctional monomers. The resulting polymers could exhibit interesting thermal, mechanical, and biodegradable properties, making them attractive for a variety of applications.

The furan moiety could also be utilized to create cross-linked or network polymers. For instance, the acid-catalyzed polymerization of the furan ring is a well-known process that could be employed to create thermosetting resins. mdpi.comnih.gov The incorporation of the amino alcohol functionality could impart unique properties to these materials, such as improved adhesion or flame retardancy.

| Polymer Type | Co-monomer | Potential Properties |

| Polyamide | Dicarboxylic acids or acyl chlorides | High thermal stability, good mechanical strength. bohrium.commagtech.com.cnresearchgate.netstanford.edu |

| Polyurethane | Diisocyanates | Elastomeric properties, biocompatibility. |

| Polyester | Dicarboxylic acids or esters | Biodegradability, potential for renewable sourcing. |

| Epoxy Resin | Epichlorohydrin | High cross-link density, good chemical resistance. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Amino-3-(furan-2-yl)propan-1-ol, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via reduction of nitroalkene intermediates using catalytic hydrogenation (e.g., Pd/C under H₂) or via substitution reactions with acyl chlorides in the presence of a base like pyridine . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), temperature (25–60°C), and solvent polarity to enhance yield and purity. Kinetic studies using HPLC or GC-MS can monitor intermediate formation .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Answer : Use a combination of NMR (¹H/¹³C) to confirm the furan ring substitution pattern and amino/hydroxyl group positions. Chiral HPLC or polarimetry is critical for verifying enantiopurity, as the compound’s bioactivity often depends on stereochemistry . X-ray crystallography can resolve absolute configuration, while FT-IR confirms functional groups .

Advanced Research Questions

Q. What strategies are recommended for enantioselective synthesis of this compound, and how do chiral catalysts influence yield?

- Answer : Asymmetric reduction of ketone precursors using chiral catalysts like (R)- or (S)-BINAP-Ru complexes achieves enantiomeric excess (>90%) . Computational modeling (DFT) predicts transition states to guide catalyst selection. Industrial-scale methods may employ immobilized enzymes (e.g., alcohol dehydrogenases) for greener synthesis .

Q. How does the furan-2-yl substituent influence the compound’s biological activity compared to other aromatic groups (e.g., phenyl or thiophene)?

- Answer : The furan ring’s oxygen atom enhances hydrogen-bonding interactions with biological targets, as shown in receptor-binding assays . Comparative studies with phenyl analogs (e.g., 3-Amino-3-phenylpropan-1-ol) reveal reduced antimicrobial activity but improved CNS penetration due to lower hydrophobicity . SAR studies should test halogenated furan derivatives to explore electronic effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies often arise from purity issues (e.g., residual solvents in synthesis) or enantiomeric mixtures. Validate purity via LC-MS and repeat assays using enantiopure samples . Cross-reference in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data to distinguish pharmacokinetic vs. pharmacodynamic effects .

Methodological Guidance

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

- Answer : LC-MS/MS with a C18 column and ESI+ ionization provides high sensitivity (LOQ <1 ng/mL). Derivatization with dansyl chloride enhances detectability in plasma . For metabolic studies, use ¹⁴C-labeled analogs and autoradiography to track distribution .

Q. How should researchers design experiments to probe the compound’s mechanism of action in neurological pathways?

- Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H-GABA for GABAₐ receptors). Pair with patch-clamp electrophysiology to measure ion channel modulation . Molecular docking (AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis of receptor residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.